molecular formula C23H27N3O2S B2769998 1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 920115-43-1

1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B2769998
CAS No.: 920115-43-1
M. Wt: 409.55
InChI Key: DOHOIUYMVPWIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone is a complex organic compound that features a benzimidazole core, a phenoxyethyl group, and an azepane ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Phenoxyethyl Group: This step might involve the nucleophilic substitution of a halogenated benzimidazole with phenoxyethanol in the presence of a base.

    Thioether Formation: The phenoxyethyl group can be converted to a thioether by reacting with a thiol compound.

    Azepane Ring Attachment: Finally, the azepane ring can be introduced via nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the benzimidazole core or other functional groups.

    Substitution: The azepane ring or phenoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction might lead to hydrogenated derivatives.

Scientific Research Applications

1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone could have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: Use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Enzymes or Receptors: Inhibiting or activating specific enzymes or receptors involved in disease pathways.

    Modulation of Cellular Signaling: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(azepan-1-yl)-2-(2-(phenylthio)-1H-benzo[d]imidazol-1-yl)ethanone: Similar structure but lacks the phenoxyethyl group.

    1-(piperidin-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone: Similar structure but with a piperidine ring instead of an azepane ring.

Uniqueness

1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone is unique due to the combination of its azepane ring, phenoxyethyl group, and benzimidazole core, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c27-22(25-14-8-1-2-9-15-25)18-26-21-13-7-6-12-20(21)24-23(26)29-17-16-28-19-10-4-3-5-11-19/h3-7,10-13H,1-2,8-9,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHOIUYMVPWIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2SCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.